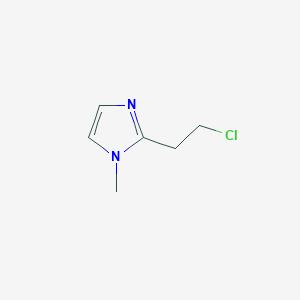

2-(2-chloroethyl)-1-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The general reaction scheme is as follows:

Starting Materials: 1-methylimidazole and 2-chloroethanol.

Reaction Conditions: The reaction is conducted in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) for several hours.

Product Isolation: The product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products

Nucleophilic Substitution: Formation of substituted imidazoles.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of 2-ethyl-1-methyl-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

2-(2-chloroethyl)-1-methyl-1H-imidazole has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-chloroethyl)-1-methyl-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This alkylation can result in the inhibition of enzyme activity, DNA replication, and protein synthesis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).

2-chloroethanol: A simpler compound with similar reactivity but different applications.

Bis(2-chloroethyl) ether: Used in the synthesis of other chemicals and as a solvent.

Uniqueness

2-(2-chloroethyl)-1-methyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloroethyl group and a methyl group on the imidazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biologische Aktivität

2-(2-Chloroethyl)-1-methyl-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₅H₈ClN₂

- Molecular Weight : 134.59 g/mol

- CAS Number : 1390654-72-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to undergo nucleophilic substitution reactions, where the chloroethyl group can be replaced by nucleophiles, leading to the formation of active metabolites that may exert therapeutic effects or toxicities.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through modulation of cell signaling pathways related to survival and death.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Positive |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Weak |

Case Study 1: Methimazole Derivatives

A study explored the S-alkylation of methimazole with dichloroethane, resulting in the formation of derivatives including this compound. This derivative showed reduced cytotoxicity and increased cell-matrix adhesion when subjected to conditions mimicking sulfur mustard exposure, indicating potential applications in counteracting chemical warfare agents .

Case Study 2: Synthesis and Evaluation

Another investigation focused on synthesizing various imidazole derivatives, including those with the chloroethyl substituent. The study highlighted the compound's ability to inhibit bacterial growth and suggested that structural modifications could enhance its biological activity against resistant strains .

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVDIIBRSXGLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.